molecular formula C10H8N2O2 B037842 6-Aminoquinoline-2-carboxylic acid CAS No. 124551-31-1

6-Aminoquinoline-2-carboxylic acid

Cat. No.: B037842
CAS No.: 124551-31-1
M. Wt: 188.18 g/mol
InChI Key: RYNMNMAOAGJMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, including 6-Aminoquinoline-2-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various types of chemical bonds and forces .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that quinoline derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that quinoline derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoline-2-carboxylic acid typically involves the functionalization of quinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials . These methods often require specific reaction conditions, such as high temperatures and the use of catalysts, to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

6-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • 2-Aminoquinoline-6-carboxylic acid

Comparison: 6-Aminoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its biological activity compared to other quinoline derivatives .

Biological Activity

6-Aminoquinoline-2-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has been the subject of extensive research due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins.

Target Interactions

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer properties. For instance, it interacts with cyclooxygenases (COXs), leading to the release of active metabolites that exhibit biological effects .
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good bioavailability due to its ability to adsorb onto surfaces, which enhances its distribution within biological systems .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against various pathogens. Its derivatives have been investigated for their efficacy against bacteria and fungi .
  • Anticancer Activity : Research shows that quinoline derivatives can induce apoptosis in cancer cells. For instance, certain derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .
  • Antiviral Effects : The compound has been evaluated for its activity against HIV-1, showing promising results in inhibiting viral replication in vitro .

Research Findings

Numerous studies have contributed to our understanding of the biological activity of this compound:

Case Studies

  • A study focused on the compound's interaction with COX enzymes revealed that the release of 6-aminoquinoline from self-immolating probes can be used for targeted drug delivery applications in cancer therapy .
  • Another investigation highlighted the compound's potential as an anti-HIV agent, where modifications in its structure significantly influenced antiviral potency .

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits HIV-1 replication

Properties

IUPAC Name

6-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNMNMAOAGJMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560955
Record name 6-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124551-31-1
Record name 6-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the main application of 6-Aminoquinoline-2-carboxylic acid according to the research?

A1: The research paper [] highlights that this compound is a potential monomer for incorporating quinoline units into commercial polymers like polyamides and polyesters. [] This suggests its potential use in material science and polymer chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.